molecular formula C24H20N2S2 B14259801 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine CAS No. 157798-39-5

2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine

Cat. No.: B14259801
CAS No.: 157798-39-5
M. Wt: 400.6 g/mol
InChI Key: MOKSWAAFRFZKSW-UHFFFAOYSA-N
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Description

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylmethylene)]dipyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a biphenyl core with two pyridine rings attached via sulfanediylmethylene linkers, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylmethylene)]dipyridine typically involves multi-step organic reactions. One common method includes the coupling of 2,2’-dihalogenated biphenyl with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylmethylene)]dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylmethylene)]dipyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylmethylene)]dipyridine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The sulfanediylmethylene linkers play a crucial role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(diphenylphosphinomethyl)-1,1’-biphenyl: Known for its use as a ligand in catalysis.

    2,2’-Bis(bromomethyl)-1,1’-biphenyl: Used in the synthesis of complex organic molecules.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Utilized in asymmetric synthesis and catalysis.

Uniqueness

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylmethylene)]dipyridine is unique due to its dual pyridine rings and sulfanediylmethylene linkers, which provide distinct coordination properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in the development of novel catalysts and materials.

Properties

CAS No.

157798-39-5

Molecular Formula

C24H20N2S2

Molecular Weight

400.6 g/mol

IUPAC Name

2-[[2-[2-(pyridin-2-ylmethylsulfanyl)phenyl]phenyl]sulfanylmethyl]pyridine

InChI

InChI=1S/C24H20N2S2/c1-3-13-23(27-17-19-9-5-7-15-25-19)21(11-1)22-12-2-4-14-24(22)28-18-20-10-6-8-16-26-20/h1-16H,17-18H2

InChI Key

MOKSWAAFRFZKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2SCC3=CC=CC=N3)SCC4=CC=CC=N4

Origin of Product

United States

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